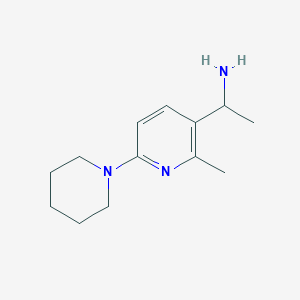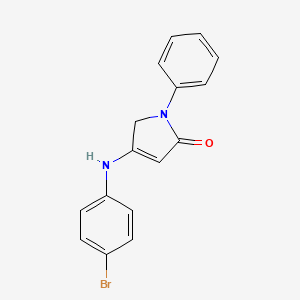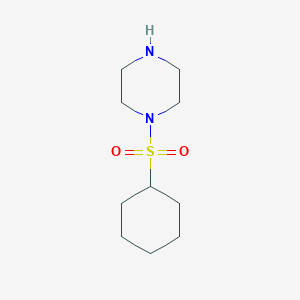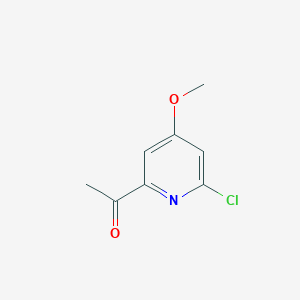
2-(tert-Butyl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(tert-Butyl)quinazolin-4(3H)-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The tert-butyl group attached to the quinazolinone core enhances its stability and modifies its chemical properties, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(tert-Butyl)quinazolin-4(3H)-one typically involves the condensation of 2-aminobenzamides with aldehydes under visible light irradiation. This reaction proceeds using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst . Another method involves the use of graphene oxide nanosheets as a catalyst in an aqueous medium, which facilitates the construction of quinazolin-4(3H)-ones from anthranilamide and an aldehyde or ketone .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications, considering the availability of starting materials and the efficiency of the catalytic systems used.
Chemical Reactions Analysis
Types of Reactions: 2-(tert-Butyl)quinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using tert-butyl hydroperoxide as an oxidant.
Substitution: It can participate in substitution reactions with primary amines to form a broad range of quinazolin-4(3H)-ones.
Common Reagents and Conditions:
Oxidation: tert-butyl hydroperoxide is commonly used as an oxidant under mild reaction conditions.
Substitution: Primary amines are used as reagents in substitution reactions, often under metal-free and mild conditions.
Major Products: The major products formed from these reactions include various functionalized quinazolin-4(3H)-ones, which can be further utilized in the synthesis of bioactive compounds such as evodiamine and rutaempine .
Scientific Research Applications
2-(tert-Butyl)quinazolin-4(3H)-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(tert-Butyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways. For example, quinazolinone derivatives have been shown to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .
Comparison with Similar Compounds
Quinazolin-4(3H)-one: A parent compound with a similar core structure but without the tert-butyl group.
2-Methylquinazolin-4(3H)-one: A derivative with a methyl group instead of a tert-butyl group.
2-Phenylquinazolin-4(3H)-one: A derivative with a phenyl group attached to the quinazolinone core.
Uniqueness: 2-(tert-Butyl)quinazolin-4(3H)-one is unique due to the presence of the tert-butyl group, which enhances its stability and modifies its chemical properties. This structural modification can lead to differences in biological activity and reactivity compared to other quinazolinone derivatives .
Properties
IUPAC Name |
2-tert-butyl-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-12(2,3)11-13-9-7-5-4-6-8(9)10(15)14-11/h4-7H,1-3H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATMCEAIRSPRVAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=CC=CC=C2C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-Chlorophenyl)benzo[d]oxazole-5-carbaldehyde](/img/structure/B11807695.png)





![7-Bromo-6-methylbenzo[d]thiazol-2-amine](/img/structure/B11807734.png)





![2-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B11807771.png)

